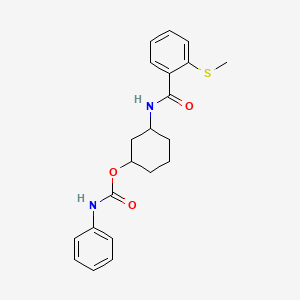
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide is a compound of notable interest due to its unique structure and potential applications in various fields of research, including chemistry, biology, and medicine. Its complex molecular architecture, featuring a chloro, fluorine, and thiophene moiety, makes it a significant candidate for scientific exploration and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of the 3,4-dihydroisoquinoline intermediate. This intermediate is synthesized by the reduction of isoquinoline. Subsequent steps include the formation of the thiophene moiety via thiophene-2-carboxaldehyde and the incorporation of the benzamide through amide coupling reactions. These reactions often utilize reagents such as thionyl chloride, diethylamine, and acetic anhydride under controlled conditions, including specific temperature and pH levels, to yield the final product.
Industrial Production Methods
Industrial production of this compound might employ large-scale reaction vessels with precise control over reaction parameters. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for monitoring purity and reaction progression. The availability of raw materials and the optimization of reaction conditions are crucial for scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, such as:
Oxidation: Introduction of an oxidizing agent can lead to the formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Hydrogenation can reduce the 3,4-dihydroisoquinoline to tetrahydroisoquinoline.
Substitution: Nucleophilic substitution at the chloro position can lead to the formation of various derivatives.
Common Reagents and Conditions
Typical reagents include oxidants like potassium permanganate for oxidation reactions, hydrogen gas and a palladium catalyst for reductions, and nucleophiles like amines for substitution reactions. Reaction conditions such as solvents, temperature, and pressure are tailored to achieve optimal yields.
Major Products Formed
Oxidation of the thiophene ring generally produces sulfoxides or sulfones, while reduction results in more saturated analogs of the initial compound. Substitution reactions yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a precursor for synthesizing new derivatives with potential pharmacological properties. It also acts as a ligand in coordination chemistry.
Biology
In biological research, it is studied for its potential interactions with various biomolecules. Its structural complexity allows it to be a probe for understanding biological pathways.
Medicine
Preliminary studies indicate that derivatives of this compound might have pharmacological activity, including anti-inflammatory and anticancer properties. Ongoing research is focusing on understanding its mechanism of action and therapeutic potential.
Industry
In the industrial sector, it might be used in the synthesis of specialty chemicals, including dyes and polymers, due to its reactive functional groups.
Wirkmechanismus
The mechanism by which this compound exerts its effects largely depends on the biological context. In the case of potential pharmacological applications, it might interact with specific enzymes or receptors. Molecular docking studies suggest it may bind to protein targets, influencing pathways involved in inflammation or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
Compared to other compounds with similar structures, like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide and 2-chloro-N-(2-(2-thienyl)ethyl)benzamide, 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide stands out due to the combination of the thiophene and fluorine moieties, which might enhance its reactivity and binding affinity.
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide
2-chloro-N-(2-(2-thienyl)ethyl)benzamide
6-fluoro-N-(2-(2-thienyl)ethyl)benzamide
These analogs share core structural features but differ in specific functional groups, leading to variations in their chemical behavior and biological activity.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2OS/c23-17-7-3-8-18(24)21(17)22(27)25-13-19(20-9-4-12-28-20)26-11-10-15-5-1-2-6-16(15)14-26/h1-9,12,19H,10-11,13-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQGLTCNFSABPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)acetamide](/img/structure/B2462442.png)

![1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2462445.png)
![N'-[(1E)-(furan-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B2462448.png)
![N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2462449.png)
![(3aR,6aS)-tert-butyl 5-(6-chloropyrazin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B2462451.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462454.png)

![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate](/img/structure/B2462456.png)


![5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2462460.png)
![6-ethyl-3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2462462.png)
